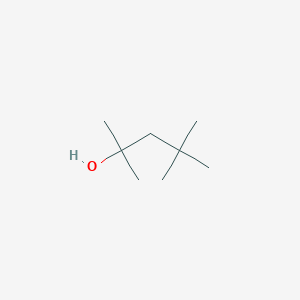

2,4,4-Trimethyl-2-pentanol

Description

Properties

IUPAC Name |

2,4,4-trimethylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-7(2,3)6-8(4,5)9/h9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYJHYLAMMJNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219040 | |

| Record name | 2,4,4-Trimethyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690-37-9 | |

| Record name | 2,4,4-Trimethyl-2-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 690-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,4-Trimethyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pentanol, 2,4,4-trimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4-Trimethyl-2-pentanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDL7YB58P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,4,4-Trimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2,4,4-Trimethyl-2-pentanol. The information is presented in a clear and concise format, with quantitative data summarized in a structured table for easy comparison. Furthermore, this guide outlines detailed experimental protocols for the determination of these key physical properties, offering valuable insights for laboratory practice.

Core Physical Properties

This compound is a tertiary alcohol with the chemical formula C₈H₁₈O. Understanding its physical properties is crucial for its application in various research and development contexts.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Units |

| Molecular Weight | 130.23 | g/mol |

| Boiling Point | 144 - 146 | °C |

| Melting Point | -20 | °C |

| Density | 0.819 - 0.82 | g/mL |

| Refractive Index | 1.426 - 1.430 | |

| Flash Point | 46 | °C |

| pKa | 15.31 ± 0.29 | |

| Solubility | Data not readily available; expected to have low solubility in water and be soluble in organic solvents. |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of organic liquids like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath liquid

-

Stand and clamps

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is clamped and immersed in the Thiele tube containing mineral oil, ensuring the side arm is not fully submerged.

-

The Thiele tube is gently heated at the side arm. The shape of the Thiele tube allows for convection currents to ensure uniform heating of the bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a crucial indicator of purity. Since this compound has a melting point of -20°C, this procedure would require a cryostat or a specialized low-temperature apparatus. The general principles using a standard melting point apparatus are described below.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of the compound (in solid form)

Procedure:

-

A small amount of the solidified this compound is finely powdered.

-

The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) into the bottom.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1°C).

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a volumetric flask (calibrated)

-

Analytical balance

-

Thermometer

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with this compound up to the calibration mark. Care should be taken to avoid air bubbles.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Lens paper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent and dried with lens paper.

-

A few drops of this compound are placed on the lower prism using a dropper.

-

The prisms are closed and locked.

-

The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read directly from the scale. The temperature should be controlled and recorded, as refractive index is temperature-dependent.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid sample like this compound.

Caption: Workflow for Physical Property Determination.

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,4,4-Trimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 2,4,4-trimethyl-2-pentanol (CAS No: 690-37-9).[1][2] This tertiary alcohol is of interest in various chemical applications, and a thorough understanding of its molecular architecture and intermolecular forces is crucial for its effective use. This document details its structural features, bond characteristics, and spectroscopic profile, presenting available quantitative data in a structured format.

Chemical Structure

This compound, with the molecular formula C8H18O, is a saturated acyclic alcohol.[1][2] Its IUPAC name is 2,4,4-trimethylpentan-2-ol. The structure features a pentane backbone with two methyl groups and a hydroxyl group at the C2 position, and two methyl groups at the C4 position. This substitution pattern results in a sterically hindered tertiary alcohol.

References

Spectroscopic Profile of 2,4,4-Trimethyl-2-pentanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4,4-Trimethyl-2-pentanol (CAS No: 690-37-9), a tertiary alcohol of interest in various chemical research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.22 | Singlet | 6H | C(CH₃)₂ |

| ~1.45 | Singlet | 2H | CH₂ |

| ~0.95 | Singlet | 9H | C(CH₃)₃ |

| ~1.5 (variable) | Singlet | 1H | OH |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~72.9 | Quaternary | C-OH |

| ~53.1 | Methylene | CH₂ |

| ~31.8 | Quaternary | C(CH₃)₃ |

| ~31.6 | Methyl | C(CH₃)₃ |

| ~29.1 | Methyl | C(CH₃)₂ |

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: A small amount of the neat liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A common concentration range is 5-25 mg of the compound in 0.6-0.7 mL of solvent.

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, for instance, a Bruker WM-250 or equivalent.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually recorded for ¹³C NMR to simplify the spectrum to single lines for each unique carbon.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram 1: NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for an alcohol.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (hydrogen-bonded) |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1365 | Medium | C-H bend (gem-dimethyl) |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

Experimental Protocol: IR Spectroscopy

For a liquid sample such as this compound, the following protocol is typical:

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded and the background is automatically subtracted.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber. Absorption bands are identified and correlated with specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak is often weak or absent in tertiary alcohols.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 115 | Low | [M - CH₃]⁺ |

| 73 | High | [C(CH₃)₂OH]⁺ |

| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |

Experimental Protocol: Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.

-

Detection: An electron multiplier or other detector records the abundance of each fragment. The resulting data is presented as a mass spectrum, a plot of relative intensity versus m/z.

An In-Depth Technical Guide to the Synthesis of 2,4,4-Trimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2,4,4-trimethyl-2-pentanol, a tertiary alcohol with applications in various chemical syntheses. The guide details several viable synthetic pathways, including the Grignard reaction, hydration of diisobutylene, and the reduction of 4,4-dimethyl-2-pentanone. Each method is presented with a general reaction scheme, a detailed mechanistic description, and, where available, specific experimental protocols. Quantitative data is summarized for comparative analysis, and key chemical transformations are visualized using reaction pathway diagrams.

Characterization of this compound

Before delving into the synthetic routes, a summary of the physical and spectroscopic properties of the target compound is provided for reference.

| Property | Value |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| CAS Number | 690-37-9[1] |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 144-145 °C |

| Density | 0.81 g/cm³ |

| ¹H NMR (CDCl₃) | δ 1.25 (s, 6H), 1.63 (s, 2H), 0.95 (s, 9H), 1.35 (s, 1H) |

| ¹³C NMR (CDCl₃) | δ 72.8, 55.4, 31.8, 31.7, 29.1 |

| IR (neat) | 3380 (O-H stretch), 2950 (C-H stretch), 1365, 1145 cm⁻¹ |

| Mass Spectrum (m/z) | 115, 73, 59, 57, 43 |

Synthesis Route 1: Grignard Reaction

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds and is well-suited for the synthesis of tertiary alcohols like this compound. This route typically involves the reaction of a ketone with a Grignard reagent. For the synthesis of this compound, the most direct approach is the reaction of 4,4-dimethyl-2-pentanone with methylmagnesium bromide.

Reaction Scheme

Mechanism

The Grignard synthesis of this compound proceeds through the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ketone. The reaction is typically followed by an acidic workup to protonate the resulting alkoxide.

Experimental Protocol (Adapted from a general procedure)

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 molar equivalents). Add anhydrous diethyl ether to cover the magnesium. A solution of methyl bromide (1.1 molar equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 4,4-dimethyl-2-pentanone (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield this compound.

| Parameter | Value |

| Starting Materials | 4,4-Dimethyl-2-pentanone, Methylmagnesium bromide |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | Reflux, then 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-90% (estimated) |

Synthesis Route 2: Hydration of Diisobutylene

The hydration of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) is a common industrial method for the preparation of this compound. This can be achieved through either acid-catalyzed hydration or oxymercuration-demercuration.

2a. Acid-Catalyzed Hydration

This method involves the addition of water across the double bond of the alkene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via a carbocation intermediate and follows Markovnikov's rule, leading to the formation of the more substituted alcohol.

The mechanism involves the protonation of the alkene to form a tertiary carbocation, which is then attacked by water. A final deprotonation step yields the tertiary alcohol.

-

Reaction Setup: Diisobutylene is added to an aqueous solution of a strong acid (e.g., 50-65% sulfuric acid) with vigorous stirring.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, often slightly elevated, to ensure a reasonable reaction rate.

-

Workup: After the reaction is complete, the mixture is neutralized, and the organic layer is separated.

-

Purification: The crude product is washed and then purified by distillation.

| Parameter | Value |

| Starting Material | Diisobutylene |

| Reagents | Water, Sulfuric Acid (catalyst) |

| Reaction Temperature | 30-100 °C |

| Reaction Time | 1-3 hours |

| Typical Yield | Moderate to high (can be affected by side reactions) |

2b. Oxymercuration-Demercuration

This two-step process is an alternative to acid-catalyzed hydration that avoids the formation of a free carbocation intermediate, thus preventing rearrangements. The reaction also follows Markovnikov's rule.

The first step involves the reaction of the alkene with mercuric acetate in aqueous tetrahydrofuran (THF) to form a mercurinium ion intermediate. Water then attacks the more substituted carbon. In the second step, sodium borohydride is used to replace the mercury-containing group with a hydrogen atom.

-

Oxymercuration: To a solution of mercuric acetate in a mixture of water and tetrahydrofuran (THF), diisobutylene is added. The mixture is stirred at room temperature until the reaction is complete.

-

Demercuration: A solution of sodium borohydride in aqueous sodium hydroxide is added to the reaction mixture.

-

Workup: The mercury is allowed to settle, and the organic layer is decanted. The aqueous layer is extracted with an organic solvent (e.g., ether). The combined organic layers are dried and the solvent removed.

-

Purification: The product is purified by distillation.

| Parameter | Value |

| Starting Material | Diisobutylene |

| Reagents | Mercuric acetate, Water, THF, Sodium borohydride |

| Reaction Temperature | Room temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | High (>90%) |

Synthesis Route 3: Reduction of 4,4-Dimethyl-2-pentanone

The reduction of the corresponding ketone, 4,4-dimethyl-2-pentanone, provides a direct route to this compound. This can be achieved using various reducing agents, with sodium borohydride being a common and convenient choice for laboratory-scale synthesis. Catalytic hydrogenation is another viable option, particularly for larger-scale production.

3a. Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a selective reducing agent that readily reduces ketones to secondary alcohols.

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. Subsequent workup with water or a dilute acid protonates the resulting alkoxide.

-

Reaction: 4,4-dimethyl-2-pentanone is dissolved in a suitable protic solvent, such as methanol or ethanol. The solution is cooled in an ice bath, and sodium borohydride is added in portions.

-

Workup: After the reaction is complete, the mixture is quenched with water or a dilute acid. The product is then extracted with an organic solvent.

-

Purification: The organic extracts are dried, and the solvent is evaporated. The resulting alcohol is purified by distillation.

| Parameter | Value |

| Starting Material | 4,4-Dimethyl-2-pentanone |

| Reagent | Sodium Borohydride |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 30-60 minutes |

| Typical Yield | High (>90%) |

3b. Catalytic Hydrogenation

Catalytic hydrogenation involves the reaction of the ketone with hydrogen gas in the presence of a metal catalyst.

-

Reaction Setup: 4,4-dimethyl-2-pentanone is dissolved in a solvent (e.g., ethanol) in a hydrogenation apparatus. A catalyst, such as Raney nickel or a platinum or palladium-based catalyst, is added.

-

Hydrogenation: The apparatus is filled with hydrogen gas to a specified pressure, and the mixture is agitated at a controlled temperature until the theoretical amount of hydrogen is consumed.

-

Workup: The catalyst is removed by filtration, and the solvent is evaporated.

-

Purification: The product is purified by distillation.

| Parameter | Value |

| Starting Material | 4,4-Dimethyl-2-pentanone |

| Reagents | Hydrogen gas, Metal catalyst (e.g., Raney Ni, Pt, Pd) |

| Solvent | Ethanol or other suitable solvent |

| Reaction Conditions | Elevated pressure and temperature |

| Typical Yield | Very high (>95%) |

Summary and Comparison of Synthesis Routes

| Synthesis Route | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Grignard Reaction | 4,4-Dimethyl-2-pentanone, Methyl halide | Magnesium | Excellent for C-C bond formation, high yields. | Requires strictly anhydrous conditions. |

| Acid-Catalyzed Hydration | Diisobutylene | Strong acid (e.g., H₂SO₄) | Industrially scalable, uses inexpensive reagents. | Potential for side reactions and rearrangements. |

| Oxymercuration-Demercuration | Diisobutylene | Hg(OAc)₂, NaBH₄ | High yields, avoids rearrangements. | Use of toxic mercury compounds. |

| NaBH₄ Reduction | 4,4-Dimethyl-2-pentanone | Sodium borohydride | Mild conditions, high yields, simple procedure. | Stoichiometric use of reducing agent. |

| Catalytic Hydrogenation | 4,4-Dimethyl-2-pentanone | H₂, Metal catalyst | High yields, clean reaction, catalyst can be recycled. | Requires specialized high-pressure equipment. |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways. The choice of method depends on factors such as the scale of the reaction, the availability of starting materials and reagents, and the desired purity of the final product. For laboratory-scale synthesis, the Grignard reaction and sodium borohydride reduction offer high yields and relatively simple procedures. For industrial-scale production, acid-catalyzed hydration of diisobutylene and catalytic hydrogenation of 4,4-dimethyl-2-pentanone are often preferred due to their cost-effectiveness and high efficiency. The oxymercuration-demercuration route provides an excellent alternative to acid-catalyzed hydration, particularly when avoiding carbocation rearrangements is critical, though the toxicity of mercury reagents is a significant drawback. This guide provides the foundational knowledge for researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to 2,4,4-Trimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,4-Trimethyl-2-pentanol, including its chemical identity, physicochemical properties, metabolic significance, and detailed experimental protocols for its synthesis, purification, and analysis. This document is intended to serve as a valuable resource for professionals in research, drug development, and related scientific fields.

Chemical Identity and Synonyms

The tertiary alcohol with the chemical structure featuring a pentane backbone substituted with three methyl groups at positions 2, 4, and 4, and a hydroxyl group at position 2, is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 2,4,4-trimethylpentan-2-ol .[1][2] This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial listings.

Table 1: IUPAC Name and Synonyms

| Type | Name |

| IUPAC Name | 2,4,4-trimethylpentan-2-ol |

| Synonym | 2-Hydroxy-2,4,4-trimethylpentane[3][4] |

| Synonym | 2-Pentanol, 2,4,4-trimethyl-[2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and analytical characterization. The key properties are summarized in the table below.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| CAS Number | 690-37-9 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 144 °C | |

| Melting Point | -20 °C | |

| Density | 0.82 g/mL | |

| Refractive Index | 1.4260 to 1.4300 | |

| pKa | 15.31 ± 0.29 (Predicted) | |

| Flash Point | 46 °C | [3] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule. A representative spectrum can be found in various chemical databases.[1][5]

¹H NMR Peak Assignments (Predicted):

-

~0.9 ppm (singlet, 9H): This signal corresponds to the nine equivalent protons of the three methyl groups on the quaternary carbon at position 4 (C(CH₃)₃). The singlet multiplicity is due to the absence of adjacent protons.

-

~1.2 ppm (singlet, 6H): This signal is attributed to the six equivalent protons of the two methyl groups attached to the carbon bearing the hydroxyl group (C(CH₃)₂OH). The singlet nature arises from the lack of adjacent protons.

-

~1.5 ppm (singlet, 2H): This singlet represents the two protons of the methylene group (-CH₂-) at position 3. The singlet multiplicity is a result of being flanked by two quaternary carbons.

-

Variable (singlet, 1H): The chemical shift of the hydroxyl proton (-OH) is variable and depends on factors such as concentration and solvent. It typically appears as a broad singlet.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound through the reaction of a Grignard reagent, tert-butylmagnesium chloride, with acetone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

tert-Butyl chloride

-

Acetone (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard reaction (three-necked flask, dropping funnel, reflux condenser with drying tube)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Prepare a solution of tert-butyl chloride in anhydrous diethyl ether in a dropping funnel. Add a small portion of the tert-butyl chloride solution to the magnesium turnings. If the reaction does not start, gently warm the flask. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Prepare a solution of anhydrous acetone in anhydrous diethyl ether in a dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C. A white precipitate of the magnesium alkoxide will form. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two portions of diethyl ether.

-

Isolation: Combine the ether extracts and wash with brine. Dry the ether solution over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether by rotary evaporation to yield the crude this compound.

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation at atmospheric pressure.

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude this compound and a few boiling chips in the distillation flask.

-

Distillation: Gently heat the distillation flask. The temperature will rise, and the vapor will begin to ascend the fractionating column.

-

Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 144 °C). Discard any initial lower-boiling fractions.

-

Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.[3]

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.[3]

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

-

MS Conditions (if applicable):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Ion Source Temperature: 230 °C.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or methanol).

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for characteristic fragment ions.

Biological Significance and Metabolic Pathways

This compound is not only a synthetic compound but also a significant metabolite in biological systems, particularly in the context of xenobiotic metabolism.

Metabolism of 2,2,4-Trimethylpentane

This compound is a major metabolite of 2,2,4-trimethylpentane (isooctane), a component of gasoline.[6] The metabolism of 2,2,4-trimethylpentane is primarily carried out by cytochrome P450 enzymes in the liver.[7][8][9][10][11] The hydroxylation of the tertiary carbon atom leads to the formation of this compound.

Caption: Metabolic conversion of 2,2,4-trimethylpentane.

Bacterial Degradation of Octylphenol

Certain bacteria, such as those from the Sphingomonas genus, are capable of degrading branched octylphenol, a known endocrine disruptor. In this biodegradation pathway, this compound is formed as a key metabolic intermediate through a type II ipso-substitution mechanism.[12][13][14][15] This process involves the enzymatic cleavage of the alkyl chain from the phenol ring.

Caption: Biodegradation pathway of octylphenol by Sphingomonas sp.

References

- 1. This compound(690-37-9) 1H NMR [m.chemicalbook.com]

- 2. This compound | C8H18O | CID 94740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Purification [chem.rochester.edu]

- 5. How To [chem.rochester.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Exploring Cytochrome P450 in Biochemistry: Functions, Importance, and Drug Metabolism - DoveMed [dovemed.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

2,4,4-Trimethyl-2-pentanol CAS number lookup

CAS Number: 690-37-9

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2,4,4-trimethyl-2-pentanol. The information is intended to support laboratory research and development activities.

Chemical Identity and Physical Properties

This compound, also known as 2-hydroxy-2,4,4-trimethylpentane, is a tertiary octyl alcohol.[1][2][3][4] Its structure consists of a pentane backbone with methyl groups at positions 2 and 4 (two groups) and a hydroxyl group at position 2.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 690-37-9[1][3][5][6][7] |

| Molecular Formula | C₈H₁₈O[1][3][4][5][8] |

| Molecular Weight | 130.23 g/mol [3][4][5][8] |

| IUPAC Name | 2,4,4-trimethylpentan-2-ol[3] |

| Synonyms | 2-Hydroxy-2,4,4-trimethylpentane[1][2][3] |

| InChI Key | BSYJHYLAMMJNRC-UHFFFAOYSA-N[3][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Colorless to almost colorless liquid[1][2][9] |

| Boiling Point | 144 °C (417.15 K)[5][10] |

| Melting Point | -20 °C[10] |

| Density | 0.82 g/mL (at 20°C)[1][10] |

| Refractive Index | 1.426 - 1.430 (at 20°C)[1][10] |

| Flash Point | 46 °C[1] |

| pKa (Predicted) | 15.31 ± 0.29[9][10] |

| Purity (Commercial) | >95.0% (by GC)[1][2] |

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1][2][7][8] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses). Work should be conducted in a well-ventilated area or fume hood, away from open flames and ignition sources.[7]

Table 3: GHS Hazard Information

| Hazard Statement | Precautionary Statements |

| H226: Flammable liquid and vapour[1][7][8] | P210: Keep away from heat, sparks, open flames.[1][7][9] |

| P233: Keep container tightly closed.[1][7][9] | |

| P240: Ground/bond container and receiving equipment.[1][7][9] | |

| P280: Wear protective gloves/eye protection.[7] | |

| P403+P235: Store in a well-ventilated place. Keep cool.[1][2] |

Experimental Protocols

Synthesis via Grignard Reaction

A common and reliable method for synthesizing tertiary alcohols is the Grignard reaction. This protocol outlines the synthesis of this compound from the reaction of pinacolone (3,3-dimethyl-2-butanone) with methylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methyl iodide or methyl bromide

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings in the flame-dried three-neck flask under an inert atmosphere.

-

Add a small crystal of iodine.

-

Prepare a solution of methyl iodide in anhydrous ether in the dropping funnel.

-

Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Slowly add the remaining methyl iodide solution to maintain a gentle reflux.

-

After the addition is complete, stir the mixture until the magnesium is consumed. The resulting grey solution is methylmagnesium iodide.

-

-

Reaction with Ketone:

-

Dissolve pinacolone in anhydrous ether in a separate flask.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the pinacolone solution to the stirred Grignard reagent via a dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine all organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by simple distillation to yield pure this compound.

-

Purity Analysis by Gas Chromatography (GC)

The purity of the synthesized product should be assessed using gas chromatography, as this is the standard method reported for commercial products.[1][2]

Typical GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Procedure: Dissolve a small sample of the final product in a suitable solvent (e.g., dichloromethane or ether) and inject it into the GC. The purity is determined by the relative peak area of the product.

Qualitative Identification

Simple chemical tests can confirm the identity of the product as a tertiary alcohol.

-

Lucas Test: Add Lucas reagent (concentrated HCl and ZnCl₂) to a small sample. Tertiary alcohols react rapidly to form an insoluble alkyl chloride, resulting in immediate cloudiness or a separate layer.

-

Oxidation Test: Add an oxidizing agent such as acidified potassium dichromate solution. As a tertiary alcohol, this compound should not be readily oxidized, and therefore no color change (from orange to green) should be observed under mild conditions.

Spectral Data

Spectroscopic analysis is essential for structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group, a singlet for the two methylene protons, a singlet for the six protons of the two methyl groups attached to the carbinol carbon, and a singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments within the molecule.

-

FTIR: The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and strong C-H stretching bands around 2850-3000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (if visible) and characteristic fragmentation patterns for a tertiary alcohol, often involving the loss of water and alkyl groups.

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the key steps in the proposed Grignard synthesis of this compound.

Caption: Figure 1. Grignard Synthesis Workflow

Qualitative Analysis Logic

This diagram shows the logical flow for identifying the compound as a tertiary alcohol.

Caption: Figure 2. Qualitative Analysis Flowchart

Applications and Research Context

This compound is primarily used as a solvent and as a chemical intermediate.[6][8] In a research context, it has been identified as an intermediate formed during the microbial degradation of the xeno-estrogenic compound octylphenol by Sphingomonas sp.[10][11] It has also been utilized in studies comparing the binding affinities of low-molecular-weight proteins.[10][11] Its well-defined structure and properties make it a useful reference compound in analytical chemistry and toxicology studies.

References

- 1. This compound(690-37-9) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(690-37-9) IR Spectrum [chemicalbook.com]

- 3. This compound | C8H18O | CID 94740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,4-TRIMETHYL-3-PENTANOL(3054-92-0) 13C NMR [m.chemicalbook.com]

- 5. This compound(690-37-9) 13C NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. How To [chem.rochester.edu]

- 8. 2,4,4-Trimethylpentan-1-ol | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Thermochemical Data for 2,4,4-Trimethyl-2-pentanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the available thermochemical and physical data for 2,4,4-trimethyl-2-pentanol. Due to a notable scarcity of experimentally determined thermochemical data for this specific compound in publicly accessible literature, this document presents available physical properties and supplements with predicted data for a closely related isomer to serve as an illustrative example. Furthermore, a detailed experimental protocol for determining the enthalpy of combustion for alcohols is provided, alongside a visual workflow diagram, to facilitate further research and experimental design.

Introduction to this compound

This compound (CAS Registry Number: 690-37-9) is a tertiary alcohol with the molecular formula C₈H₁₈O.[1][2] Its structure, featuring a quaternary carbon adjacent to the hydroxyl-bearing carbon, results in significant steric hindrance, which influences its physical and chemical properties. Accurate thermochemical data is essential for understanding its reactivity, stability, and potential applications in various chemical processes.

Thermochemical and Physical Data

A comprehensive search of scientific databases, including the NIST Chemistry WebBook, reveals a lack of publicly available, experimentally determined thermochemical data such as enthalpy of formation, heat capacity, and entropy for this compound.[1][2] The NIST database does, however, provide aggregated data on its boiling point.[1]

Physical Properties of this compound

The following table summarizes the available physical properties for this compound.

| Property | Value | Units | Source |

| Molecular Formula | C₈H₁₈O | - | [1][2] |

| Molecular Weight | 130.2279 | g/mol | [1][2] |

| Boiling Point (Tboil) | 417.15 - 419.15 | K | [1] |

Predicted Thermochemical Data for a Structural Isomer (Illustrative Example)

In the absence of experimental data for this compound, the following table presents predicted thermochemical data for a structural isomer, 2,3,4-Trimethyl-2-pentanol , calculated using the Joback Method. This data is provided for illustrative purposes to give an approximation of the expected thermochemical values for a C8 tertiary alcohol.

Compound: 2,3,4-Trimethyl-2-pentanol

| Property | Symbol | Value | Units | Method | Source |

| Enthalpy of Formation (Standard) | ΔfH° | -379.99 | kJ/mol | Joback Method | [3] |

| Gibbs Free Energy of Formation | ΔfG° | -122.38 | kJ/mol | Joback Method | [3] |

| Enthalpy of Fusion | ΔfusH | 6.10 | kJ/mol | Joback Method | [3] |

| Enthalpy of Vaporization | ΔvapH | 48.01 | kJ/mol | Joback Method | [3] |

| Ideal Gas Heat Capacity (at 470.51 K) | Cp,gas | 293.13 | J/mol·K | Joback Method | [3] |

| Critical Temperature | Tc | 646.51 | K | Joback Method | [3] |

| Critical Pressure | Pc | 2893.62 | kPa | Joback Method | [3] |

| Critical Volume | Vc | 0.479 | m³/kmol | Joback Method | [3] |

Experimental Protocol: Determination of Enthalpy of Combustion

The enthalpy of combustion is a critical thermochemical parameter that can be determined experimentally through calorimetry. The following protocol outlines a general method for determining the enthalpy of combustion of a liquid alcohol like this compound using a simple combustion calorimeter.[4][5][6]

Materials and Apparatus

-

Apparatus:

-

Chemicals:

-

This compound

-

Distilled water

-

Procedure

-

Preparation:

-

Place the copper calorimeter can on the digital balance and tare it. Add 100 cm³ of distilled water and record the mass of the water.[4][5]

-

Set up the retort stand and clamp the calorimeter at a suitable height to allow the spirit burner to be placed underneath.[7]

-

Fill the spirit burner with this compound, cap it, and record its initial mass to the nearest 0.01 g.[4][7]

-

-

Measurement:

-

Record the initial temperature of the water in the calorimeter.[4][7]

-

Place the spirit burner under the calorimeter and light the wick.[4][7]

-

Continuously stir the water with the thermometer and monitor the temperature rise.[5][6]

-

Once the temperature has increased by a predetermined amount (e.g., 20-30 °C), extinguish the flame by placing the cap back on the spirit burner.[5]

-

Continue to stir the water and record the maximum temperature reached.

-

Immediately reweigh the spirit burner and cap and record the final mass.[4][7]

-

-

Calculations:

-

Calculate the mass of alcohol burned (malcohol):

-

malcohol = Initial mass of burner - Final mass of burner

-

-

Calculate the heat absorbed by the water (q):

-

q = mwater × cwater × ΔT

-

Where:

-

mwater is the mass of the water in grams.

-

cwater is the specific heat capacity of water (4.184 J/g·°C).

-

ΔT is the change in temperature of the water (°C).[5]

-

-

-

Calculate the moles of alcohol burned (nalcohol):

-

nalcohol = malcohol / Malcohol

-

Where Malcohol is the molar mass of this compound (130.23 g/mol ).

-

-

Calculate the enthalpy of combustion (ΔHc):

-

ΔHc = -q / nalcohol

-

The result is typically expressed in kJ/mol.

-

-

Sources of Error

-

Heat Loss: A significant source of error is heat loss to the surroundings. This can be minimized by using a lid on the calorimeter, insulating the setup, and ensuring a consistent distance between the flame and the calorimeter.[8]

-

Incomplete Combustion: Insufficient oxygen supply can lead to incomplete combustion, producing soot and carbon monoxide, which releases less energy than complete combustion.

-

Evaporation of Alcohol: The alcohol is volatile, so some mass may be lost to evaporation. Keeping the spirit burner capped when not in use is important.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the enthalpy of combustion.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemeo.com [chemeo.com]

- 4. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. savemyexams.com [savemyexams.com]

- 6. practical-science.com [practical-science.com]

- 7. Comparing heat energy from burning alcohols | Class experiment | RSC Education [edu.rsc.org]

- 8. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to High-Purity 2,4,4-Trimethyl-2-pentanol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 2,4,4-Trimethyl-2-pentanol, including its commercial availability, potential biological activities, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Profile:

-

IUPAC Name: 2,4,4-trimethylpentan-2-ol

-

Synonyms: 2-Hydroxy-2,4,4-trimethylpentane, tert-Octyl alcohol

-

CAS Number: 690-37-9

-

Molecular Formula: C₈H₁₈O

-

Molecular Weight: 130.23 g/mol

Commercial Availability of High-Purity this compound

A variety of chemical suppliers offer this compound at different purity levels suitable for research and development purposes. The following table summarizes the offerings from several key suppliers. Please note that availability and specifications are subject to change and should be confirmed with the respective supplier.

| Supplier | Stated Purity | Analytical Method | Available Quantities |

| TCI Chemicals | >95.0% | Gas Chromatography (GC) | 1g, 5g, 25g |

| Santa Cruz Biotechnology | Not specified | - | Contact for details |

| Smolecule | Research Grade | - | In Stock |

| Pharmaffiliates | High Purity | - | Contact for details |

| ChemicalBook | 98% | - | KG quantities |

| CymitQuimica | 95% | - | 200mg, 1g, 5g |

| CookeChem | >95.0% | Gas Chromatography (GC) | Contact for details |

| PharmaSources.com | 97% | - | 1kg, 25kg, 200kg |

| Fisher Scientific | ≥95.0% | Gas Chromatography (GC) | 1g, 5g |

Potential Biological Activities and Research Applications

Preliminary research and chemical analogy suggest that this compound may possess several biological activities of interest to the drug development community.[1] These include potential antimicrobial, antifungal, and neuroprotective effects.[1] Furthermore, there are suggestions that it may modulate signaling pathways involved in cancer cell proliferation.[1] However, at present, there is a notable lack of specific published studies detailing these effects and the underlying mechanisms for this particular molecule.

The following sections provide generalized experimental protocols that can be adapted to investigate these potential activities of this compound.

Experimental Protocols

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria.

Materials:

-

High-purity this compound

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Positive control antibiotic (e.g., Gentamicin)

-

Negative control (broth with DMSO)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

-

Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with MHB to achieve a range of concentrations (e.g., 500 µg/mL to 0.98 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the test compound.

-

Controls: Include wells with bacteria and the positive control antibiotic, as well as wells with bacteria and the DMSO vehicle (negative control), and wells with sterile broth only (blank).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Given that this compound is a volatile organic compound, this method is suitable for assessing its antifungal properties.

Materials:

-

High-purity this compound

-

Fungal strains (e.g., Aspergillus niger, Candida albicans)

-

Potato Dextrose Agar (PDA)

-

Sterile Petri dishes (double-dish method)

-

Sterile filter paper discs

-

Positive control antifungal (e.g., Fluconazole)

Procedure:

-

Fungal Inoculation: Inoculate the center of a PDA plate with a small amount of the fungal mycelium or a spore suspension.

-

Compound Application: In the lid of a larger, sterile Petri dish, place a sterile filter paper disc. Apply a known volume (e.g., 10-100 µL) of high-purity this compound onto the filter paper disc.

-

Assembly: Place the inoculated PDA plate upside down over the lid containing the test compound, creating a sealed chamber where the vapor of the compound can diffuse.

-

Controls: Prepare a control plate with a filter paper disc treated with a solvent control (e.g., ethanol, if used to dissolve a solid positive control) and another with a known volatile antifungal agent.

-

Incubation: Seal the plates with parafilm and incubate at a suitable temperature for the fungal strain (e.g., 25-30°C) for several days, until the fungal growth in the control plate has reached a significant size.

-

Inhibition Measurement: Measure the diameter of the fungal colony in the test and control plates. Calculate the percentage of growth inhibition.

This protocol is designed to evaluate the effect of this compound on the viability and proliferation of mammalian cells, for instance, in a cancer cell line.

Materials:

-

High-purity this compound

-

Mammalian cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathway Analysis: A Proposed Investigatory Workflow

While there is currently no specific information in the scientific literature detailing the signaling pathways modulated by this compound, its suggested impact on cell proliferation warrants investigation. Below is a hypothetical workflow for how a researcher might begin to explore these effects.

Based on the results of such a workflow, a more detailed picture of the compound's mechanism of action could be developed. For instance, if the initial screen suggests an impact on a common cell survival pathway, a hypothetical model could be proposed for further testing.

This guide serves as a starting point for researchers interested in the potential therapeutic applications of this compound. While the existing body of specific research on its biological effects is limited, the provided protocols and conceptual frameworks offer a solid foundation for future investigations.

References

The Biological Activity of 2,4,4-Trimethyl-2-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the known biological activities of 2,4,4-Trimethyl-2-pentanol. The primary focus of this document is the compound's well-documented role as a key metabolite of 2,2,4-trimethylpentane (iso-octane) and its subsequent involvement in a specific form of nephrotoxicity observed in male rats. This toxicity is mediated by the binding of this compound to the male rat-specific protein, alpha-2u-globulin (α2u-globulin). While other biological activities such as neuroprotective, anticancer, antimicrobial, and antifungal effects have been tentatively suggested in broader chemical class contexts, direct and substantive evidence for this compound in these areas is currently lacking. This guide will present the available quantitative data, detailed experimental protocols for the core toxicological findings, and visual representations of the key pathways and experimental workflows.

Introduction

This compound is a tertiary alcohol that has garnered scientific interest primarily due to its role as a significant metabolite of the gasoline component, 2,2,4-trimethylpentane.[1][2] Its biological activity is most prominently and extensively studied in the context of male rat-specific hyaline droplet nephropathy.[1][2] Understanding the mechanisms underlying this specific toxicological effect is crucial for accurate risk assessment of hydrocarbon exposure. This guide aims to consolidate the existing knowledge on the biological interactions of this compound, with a strong emphasis on the molecular and cellular events leading to renal toxicity in the male rat model.

Core Biological Activity: α2u-Globulin-Mediated Nephrotoxicity

The central and most well-characterized biological effect of this compound is its induction of nephrotoxicity in male rats, a phenomenon not observed in female rats or other species. This sex- and species-specific toxicity is directly linked to the interaction of this compound with α2u-globulin, a low molecular weight protein synthesized in the liver of male rats under androgenic control.

Mechanism of Action

The binding of this compound to α2u-globulin is a critical initiating event. This interaction is characterized by high affinity, with a dissociation constant (Kd) in the micromolar range.[3] The formation of the this compound-α2u-globulin complex renders the protein resistant to normal lysosomal degradation within the proximal tubule cells of the kidney.[2] This resistance leads to the accumulation of the complex, forming characteristic hyaline droplets. The buildup of these proteinaceous inclusions ultimately results in cytotoxicity, cell necrosis, and a compensatory increase in cell proliferation. This sustained cycle of cell death and regeneration is believed to be a key factor in the development of renal tumors in male rats following chronic exposure to compounds that induce this pathway.

Signaling Pathway: Adverse Outcome Pathway (AOP) for α2u-Globulin-Mediated Renal Toxicity

The sequence of events from the molecular interaction to the adverse outcome of renal tumors can be described by an Adverse Outcome Pathway (AOP).

Quantitative Data

The following table summarizes the key quantitative data related to the interaction of this compound with α2u-globulin.

| Parameter | Value | Species/System | Reference |

| Dissociation Constant (Kd) | ~10⁻⁷ M | Male Rat Kidney Cytosol | [3] |

Experimental Protocols

In Vivo Model for α2u-Globulin Nephrotoxicity

A common experimental model to study the nephrotoxic effects of this compound's parent compound, 2,2,4-trimethylpentane, involves oral administration to male Fischer 344 rats.

-

Animal Model: Male Fischer 344 rats are typically used due to their consistent expression of α2u-globulin. Female rats serve as a negative control.

-

Dosing: 2,2,4-trimethylpentane is administered as a single oral dose, often via gavage. Doses can range from 50 to 500 mg/kg body weight.[1]

-

Sample Collection: Tissues (kidney, liver) and plasma are collected at various time points (e.g., 4, 8, 12, 24, and 48 hours) post-dosing to assess the distribution and concentration of metabolites.[2]

-

Analysis: Kidney homogenates are analyzed for the presence of this compound and the concentration of α2u-globulin.

α2u-Globulin Binding Assay

To quantify the binding affinity of this compound to α2u-globulin, an in vitro competitive binding assay can be performed.

-

Materials: Purified α2u-globulin from male rat kidneys, radiolabeled ligand (e.g., [³H]-2,4,4-Trimethyl-2-pentanol), and unlabeled this compound.

-

Procedure:

-

A constant concentration of purified α2u-globulin and radiolabeled ligand are incubated.

-

Increasing concentrations of unlabeled this compound are added to compete for binding.

-

The bound and free radiolabeled ligand are separated (e.g., by size exclusion chromatography or dialysis).

-

The amount of bound radiolabeled ligand is quantified by scintillation counting.

-

-

Data Analysis: The data is used to calculate the dissociation constant (Kd) of the binding interaction.

Other Potential Biological Activities (Speculative)

While the role of this compound in nephrotoxicity is well-established, there are mentions in commercially available product descriptions and some generalized literature of other potential biological activities. It is critical to note that these are not supported by direct, robust scientific evidence for this specific compound.

-

Neuroprotective Activity: Some sources suggest potential neuroprotective properties. However, dedicated studies on this compound's effect on neuronal cells or in animal models of neurodegeneration are lacking.

-

Antimicrobial and Antifungal Activity: The potential for antimicrobial and antifungal properties has been mentioned. However, quantitative data such as Minimum Inhibitory Concentrations (MICs) for this compound against specific microbial or fungal strains are not documented.

For these putative activities, no specific signaling pathways or quantitative data can be reliably presented for this compound at this time. Research in these areas would require foundational in vitro screening studies.

Conclusion

The biological activity of this compound is, based on current scientific literature, predominantly centered on its role in inducing α2u-globulin-mediated nephrotoxicity in male rats. The mechanism, involving the formation of a degradation-resistant protein-ligand complex, is well-characterized. For researchers and professionals in drug development and toxicology, the story of this compound serves as a clear example of species- and sex-specific toxicity driven by a unique protein interaction. While the possibility of other biological activities exists, they remain speculative and require rigorous scientific investigation to be substantiated. Future research should focus on targeted in vitro and in vivo studies to explore these potential underexplored activities.

References

- 1. Analysis of alpha2u-globulin in rat urine and kidneys by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha 2U-globulin: measurement in rat kidney following administration of 2,2,4-trimethylpentane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Metabolic Fate of 2,2,4-Trimethylpentane: A Technical Guide to the Formation of 2,4,4-Trimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolism of 2,2,4-trimethylpentane (TMP), a significant component of gasoline, with a specific focus on its biotransformation to 2,4,4-trimethyl-2-pentanol. This metabolite has garnered considerable attention due to its role in the male rat-specific nephrotoxicity induced by TMP. This document consolidates key findings on the metabolic pathways, quantitative data from in vivo and in vitro studies, and detailed experimental protocols for the analysis of TMP and its metabolites. Particular emphasis is placed on the analytical methodologies for metabolite identification and quantification, and the biochemical interactions of this compound with renal proteins. The information presented herein is intended to serve as a valuable resource for researchers in toxicology, drug metabolism, and pharmacology.

Introduction

2,2,4-Trimethylpentane (isooctane) is a branched-chain alkane widely used as an anti-knock agent in gasoline.[1] While generally considered to have low systemic toxicity, exposure to high concentrations of TMP has been shown to induce a unique, male rat-specific nephropathy.[2][3] This renal toxicity is characterized by the accumulation of hyaline droplets in the proximal convoluted tubules.[4] Research has revealed that the metabolism of TMP is a critical factor in the pathogenesis of this condition, with the formation of specific metabolites playing a central role.

One of the most significant metabolites identified is this compound.[2][3] This tertiary alcohol is produced through the hydroxylation of the parent compound and has been identified as the major metabolite in the kidneys of male rats exposed to TMP.[3] Notably, this metabolite is absent in the kidneys of female rats, which do not develop the characteristic nephropathy.[3] The sex-specific accumulation of this compound is attributed to its reversible binding to alpha 2u-globulin, a low molecular weight protein synthesized in the liver of male rats under androgenic control.[5][6] The formation of this metabolite-protein complex is believed to inhibit the lysosomal degradation of alpha 2u-globulin, leading to its accumulation and the subsequent development of renal pathology.[4]

This guide will delve into the technical details of the metabolic conversion of 2,2,4-trimethylpentane to this compound, providing quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Metabolic Pathway of 2,2,4-Trimethylpentane

The primary metabolic pathway for the conversion of 2,2,4-trimethylpentane to this compound is initiated by an oxidation reaction, specifically a hydroxylation. This reaction is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system, predominantly located in the liver.[7][8] While the specific CYP isozymes responsible for TMP metabolism in rats have not been definitively identified, evidence suggests the involvement of members of the CYP2B and CYP2E1 subfamilies, which are known to metabolize a variety of small, hydrophobic molecules, including alkanes.[9][10][11]

The proposed metabolic activation of 2,2,4-trimethylpentane is depicted in the following pathway:

References

- 1. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. 2,2,4-Trimethylpentane-induced nephrotoxicity. I. Metabolic disposition of TMP in male and female Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha 2U-globulin: measurement in rat kidney following administration of 2,2,4-trimethylpentane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of binding of this compound to low-molecular-weight proteins isolated from kidneys of male rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characteristics of chemical binding to alpha 2u-globulin in vitro--evaluating structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 2E1 – Alcohol Metabolism [sites.tufts.edu]

- 8. purdue.edu [purdue.edu]

- 9. Inhibitory Potency of 4-Carbon Alkanes and Alkenes toward CYP2E1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CYP2E1 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Toxicological Profile of 2,4,4-Trimethyl-2-pentanol: An In-Depth Technical Guide

Disclaimer: Direct toxicological data for 2,4,4-Trimethyl-2-pentanol is limited. Much of the information presented herein is derived from studies on its parent compound, 2,2,4-trimethylpentane, and structurally similar branched-chain and tertiary alcohols. This profile is intended for research and professional audiences and highlights the current understanding, including significant data gaps.

Introduction

This compound (CAS No. 690-37-9) is a tertiary octanol that has garnered attention in the field of toxicology primarily as a major metabolite of the gasoline additive 2,2,4-trimethylpentane (isooctane). Its toxicological significance is most pronounced in the context of male rat-specific nephrotoxicity, a phenomenon linked to the accumulation of alpha-2u-globulin in the kidneys. This technical guide provides a comprehensive overview of the available toxicological information on this compound, including its physicochemical properties, toxicokinetics, and known toxicological effects. In the absence of direct data, information from structurally related compounds is presented to offer a broader perspective on its potential hazards. Detailed experimental protocols based on OECD guidelines are also provided to guide future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 690-37-9 | |

| Molecular Formula | C₈H₁₈O | |

| Molecular Weight | 130.23 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 144-146 °C | |

| GHS Classification | Flammable liquid and vapor (Category 3) | [1] |

Toxicokinetics and Metabolism